

# Luvangetin: A Comprehensive Spectroscopic Data Analysis

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## Compound of Interest

Compound Name: Luvangetin

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## Introduction

**Luvangetin**, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the coumarin family, **luvangetin** possesses a unique heterocyclic structure that gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of **luvangetin**. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of **luvangetin** and related compounds.

## Molecular Structure and Properties

- Molecular Formula:  $C_{15}H_{14}O_4$  [1]
- Molecular Weight: 258.27 g/mol [1]
- IUPAC Name: 10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one [1]
- CAS Number: 483-92-1 [2]

## Spectroscopic Data

A thorough understanding of the spectroscopic data is paramount for the unambiguous identification and structural elucidation of **luvangetin**. The following sections detail the key spectral features observed in NMR, MS, and IR analyses.

## Mass Spectrometry (MS)

Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of **luvangetin**, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data for **Luvangetin**

Ionization Mode	Precursor Ion [M+H] <sup>+</sup> (m/z)	Collision Energy (V)	Fragment Ions (m/z)
LC-ESI-QTOF	259.0965	20	259.0965, 244.0728[1]
LC-ESI-QTOF	259.0965	40	229.0492, 243.0648, 183.0439, 155.0494, 128.062[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of **luvangetin**. Both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Luvangetin**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Luvangetin**

Carbon	Chemical Shift ( $\delta$ , ppm)
Data not available in search results	

Note: While PubChem indicates the availability of a  $^{13}\text{C}$  NMR spectrum for **luvangetin**, the specific chemical shift data is not directly provided in the search results.[\[1\]](#)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the **luvangetin** molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for **Luvangetin**

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )
Data not available in search results	

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies. The following are generalized protocols for the spectroscopic analysis of natural products like **luvangetin**.

### Sample Preparation

A pure sample of **luvangetin** is essential for obtaining clean and interpretable spectra. Isolation and purification can be achieved through various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified sample should be thoroughly dried to remove any residual solvents.

### Mass Spectrometry (LC-MS)

- Sample Preparation: Dissolve a small amount of purified **luvangetin** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

- **Chromatography:** Inject the sample into a liquid chromatography system coupled to a mass spectrometer. A C18 column is typically used for the separation of coumarins. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of formic acid to facilitate protonation.
- **Mass Analysis:** The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Full scan mass spectra are acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) is performed at varying collision energies to obtain fragmentation patterns.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

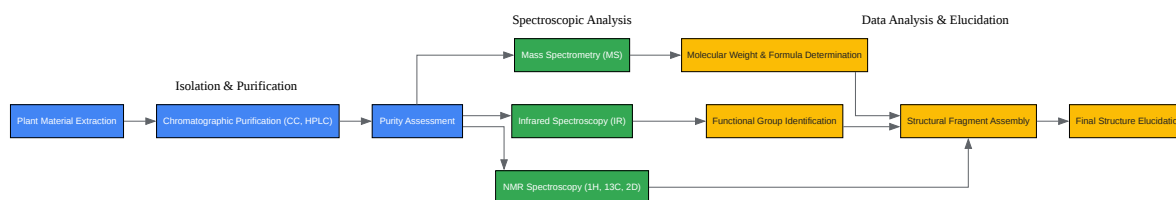
- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **luvangetin** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^1\text{H}$  NMR, standard parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of **luvangetin** with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural elucidation of a natural product like **luvangetin**.



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Caption: Workflow for the spectroscopic analysis of **luvangetin**.

This comprehensive guide provides a foundational understanding of the spectroscopic analysis of **luvangetin**. The presented data and protocols are intended to assist researchers in their efforts to further investigate the chemical and biological properties of this promising natural product.

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## References

- 1. Luvangetin | C<sub>15</sub>H<sub>14</sub>O<sub>4</sub> | CID 343582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 483-92-1: Luvangetin | CymitQuimica [cymitquimica.com]
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